molecular formula C18H21N3O3 B611292 APN-C3-NH-Boc CAS No. 1539292-60-8

APN-C3-NH-Boc

Cat. No.: B611292
CAS No.: 1539292-60-8
M. Wt: 327.38
InChI Key: AMGRZHJEZVBBHV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

APN-C3-NH-Boc is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the target protein identified for degradation .

Mode of Action

This compound acts as a linker in PROTACs, connecting two essential ligands . One ligand binds to the E3 ubiquitin ligase, and the other binds to the target protein . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound enables the selective degradation of specific target proteins .

Result of Action

The primary result of this compound’s action is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the function of the target protein. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These include the presence and concentration of the E3 ubiquitin ligase and the target protein, the stability of the PROTAC in different cellular environments, and the presence of competing molecules or pathways. The superior stability of this compound in aqueous media, human plasma, and living cells makes it a promising methodology for applications in bioconjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions

APN-C3-NH-Boc can be synthesized through a series of chemical reactions involving the formation of an alkyl/ether-based linker. The synthesis typically involves the following steps:

    Formation of the Alkyne Group:

    Carbamoylation: The next step involves the carbamoylation of the alkyne group to form the desired carbamate structure.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl/ether-based structure, which provides optimal stability and reactivity for the synthesis of PROTACs. Its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) makes it a valuable reagent in click chemistry .

Properties

IUPAC Name

tert-butyl N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-18(2,3)24-17(23)20-13-5-7-16(22)21-15-10-8-14(9-11-15)6-4-12-19/h8-11H,5,7,13H2,1-3H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGRZHJEZVBBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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